![molecular formula C20H23NO5 B3553815 N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3553815.png)
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ETP-101, is a novel compound that has shown promising results in scientific research applications. This compound belongs to the class of acrylamide derivatives and has been synthesized using a specific method that involves the reaction of 4-ethoxyaniline and 3,4,5-trimethoxybenzaldehyde.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the inhibition of MAO-B enzyme activity. MAO-B is responsible for the breakdown of dopamine in the brain, and by inhibiting this enzyme, this compound increases the levels of dopamine. Dopamine is a neurotransmitter that is involved in regulating mood, motivation, and movement. The increased levels of dopamine in the brain can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of neurological disorders. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has shown promising results in treating various neurological disorders, which makes it an attractive compound for further research. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in humans, and its long-term effects are not yet known. Additionally, this compound has not been approved for clinical use, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research. One potential direction is to further investigate the compound's mechanism of action and its effects on neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound and its safety profile. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of neurological disorders. Overall, this compound has shown promising results in scientific research applications, and further studies are needed to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-16-9-7-15(8-10-16)21-19(22)11-6-14-12-17(23-2)20(25-4)18(13-14)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWKFZIGYUAXRV-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.